molecular formula C15H18N8O2S B5452191 4-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinesulfonamide

4-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinesulfonamide

Cat. No.: B5452191
M. Wt: 374.4 g/mol
InChI Key: ASHPFGRCXZUSSZ-UHFFFAOYSA-N
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Description

The compound “4-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinesulfonamide” belongs to the class of organic compounds known as benzanilides . It is a derivative of pyrazolo[3,4-d]pyrimidine . This compound can be used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been summarized in a review, which reported comprehensive data from 2017 to 2021 .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine scaffold . Further structural analysis would require more specific data or computational modeling, which is not available in the current dataset.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 67-69℃ and a density of 1.205±0.06 g/cm3 . The compound also has a pKa value of 13.36±0.50 .

Mechanism of Action

The compound has been identified as a potential CDK2 inhibitor . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . More specific details about the mechanism of action of this particular compound are not available in the current dataset.

Future Directions

The compound has shown potential as a CDK2 inhibitor, suggesting possible applications in cancer treatment . Future research could focus on further exploring its biological activity, optimizing its synthesis, and investigating its potential therapeutic applications.

Properties

IUPAC Name

4-(1-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8O2S/c1-21-14-12(10-18-21)15(20-13(19-14)11-3-2-4-17-9-11)22-5-7-23(8-6-22)26(16,24)25/h2-4,9-10H,5-8H2,1H3,(H2,16,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHPFGRCXZUSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)C3=CN=CC=C3)N4CCN(CC4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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